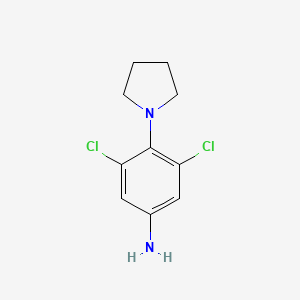

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline

Description

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline is a halogenated aniline derivative featuring a pyrrolidine substituent at the para position.

Properties

IUPAC Name |

3,5-dichloro-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14/h5-6H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDCZXAVDLPZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(pyrrolidin-1-yl)aniline typically involves the nucleophilic substitution of 3,5-dichloroaniline with pyrrolidine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electronic Effects : The pyrrolidine group in the target compound donates electrons via its amine lone pairs, contrasting with the strong electron-withdrawing tetrafluoroethoxy group in . This difference affects reactivity in electrophilic substitution or catalytic reactions.

- Polarity and Solubility : The dihydrochloride salt in improves aqueous solubility, whereas the free-base analogs (e.g., ) are more lipophilic. The pyrrolidine substituent likely confers moderate polarity.

- Synthetic Complexity : Synthesis of involves multi-step coupling (e.g., K₂CO₃ in DMF at 120°C), while employs nucleophilic aromatic substitution, a common route for chlorinated anilines .

Analytical and Spectroscopic Comparisons

- LCMS/HPLC : The chloropyrimidinyl derivative exhibits an [M+H]⁺ peak at m/z 245 and a short HPLC retention time (0.75 min), indicating high polarity. The pyrrolidine analog, with lower polarity than but higher than , would likely show a retention time between 1–2 minutes.

- Stability : Chlorine atoms in all analogs increase stability toward oxidation but may render susceptibility to hydrolysis under basic conditions. The pyrrolidine group’s basicity could further influence pH-dependent degradation.

Biological Activity

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H12Cl2N2

Molecular Weight: 227.12 g/mol

IUPAC Name: this compound

The compound features a dichlorobenzene ring substituted with a pyrrolidine moiety at the para position to an amino group, which contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It interacts with neurotransmitter receptors, which may influence neurochemical signaling pathways.

This dual mechanism allows the compound to exhibit both antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies reported the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 12 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a potential candidate for further development in cancer therapy.

Study on Antimicrobial Properties

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. The results indicated a strong correlation between the concentration of the compound and its inhibitory effect on biofilm formation. At a concentration of , biofilm formation was reduced by up to 94.48% , showcasing its potential as an anti-biofilm agent .

Study on Anticancer Effects

A recent study evaluated the effects of this compound on human cancer cell lines. The results showed that treatment with this compound led to significant apoptosis in HeLa cells, with increased levels of activated caspases detected through flow cytometry analysis. This highlights its potential as an anticancer therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.